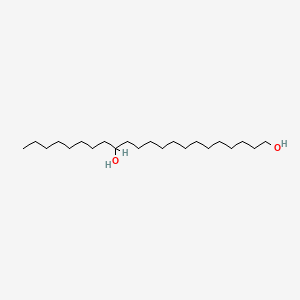

1,14-Docosanediol

Description

Properties

IUPAC Name |

docosane-1,14-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O2/c1-2-3-4-5-13-16-19-22(24)20-17-14-11-9-7-6-8-10-12-15-18-21-23/h22-24H,2-21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETXCPXJKBEFCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCCCCCCCCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1,14 Docosanediol

Derivatization Reactions of 1,14-Docosanediol

Selective Functionalization and Regiochemical Control

The selective functionalization of this compound, a symmetrical molecule possessing two primary hydroxyl groups, primarily concerns achieving mono-functionalization over di-functionalization. This is critical for synthesizing specific derivatives where only one end of the molecule is modified. While direct methods for the selective mono-functionalization of this compound are not extensively detailed in the provided literature, general strategies employed for similar long-chain diols and dicarboxylic acids offer insight.

One approach involves leveraging the difference in reactivity between the starting diol and its mono-functionalized product. For instance, in the selective monoesterification of dicarboxylic acids using strongly acidic ion-exchange resins, it was observed that the rate of esterification for the dicarboxylic acid is significantly higher than that of the formed monocarboxylic acid. This difference in reactivity allows for high selectivity towards the monoester product psu.edu. Similar principles, such as careful control of stoichiometry, reaction time, and catalyst loading, can be applied to diols.

Surface-mediated reactions, such as silanolysis at a silica (B1680970) gel surface, have also demonstrated selectivity in the monohydrolysis of dicarboxylic esters, suggesting that solid supports can influence reaction pathways and outcomes d-nb.info. Furthermore, the Mitsunobu reaction has been employed for the selective mono-esterification of diols, yielding mono-esterified products in moderate yields alongside bis-acylated byproducts ethz.ch.

| Functionalization Method | Substrate Type | Selectivity Outcome | Typical Yields | Key Reagents/Catalysts | Reference |

| Ion-Exchange Resin Transesterification | Dicarboxylic Acids | High for monoester | High | Strongly acidic ion-exchange resins | psu.edu |

| Silanolysis | Dicarboxylic Esters | Selective monohydrolysis | >70% (recovered SM) | Silica gel surface | d-nb.info |

| Mitsunobu Reaction | Diols | Mono-esterification | ~50% (mono-ester), ~24% (bis-ester) | Myristoyl chloride, NEt₃ | ethz.ch |

Achieving precise regiochemical control in the functionalization of symmetrical long-chain diols like this compound often relies on kinetic control, exploiting subtle differences in reaction rates or employing specialized catalytic systems that favor mono-addition.

Green Chemistry Principles in this compound Production

The production of this compound can be approached through methods that align with the twelve principles of green chemistry, emphasizing sustainability, reduced environmental impact, and efficient resource utilization.

A fundamental aspect of green chemistry is the use of renewable feedstocks yale.eduinstituteofsustainabilitystudies.comsigmaaldrich.comunirioja.es. For the synthesis of long-chain diols, including this compound, renewable resources such as fatty acids derived from vegetable oils are highly relevant mdpi.comresearchgate.net. Free fatty acids (FFAs), obtained from plant oils like oleic and undecylenic acids, serve as valuable precursors for the synthesis of α,ω-diols mdpi.com. Fatty acid methyl esters from plant oils are also recognized as viable starting materials researchgate.net. This approach reduces reliance on petrochemical feedstocks, aligning with the principle of using renewable resources whenever technically and economically practicable yale.edusigmaaldrich.com.

Atom economy is a critical green chemistry metric that quantifies the efficiency of a chemical reaction by maximizing the incorporation of reactant atoms into the desired product, thereby minimizing waste yale.eduinstituteofsustainabilitystudies.comsigmaaldrich.comrsc.orgacs.orgjocpr.com. Synthetic routes designed with high atom economy are inherently more sustainable. Reactions such as olefin metathesis, Diels-Alder cycloadditions, and various coupling reactions are examples of processes that exhibit high atom economy rsc.org.

Furthermore, minimizing the use of derivatives, such as protecting groups, is a key strategy for reducing waste and simplifying synthetic pathways yale.eduacs.org. The principle also advocates for the use of catalytic reagents over stoichiometric ones, as catalysts are typically used in smaller quantities and can be regenerated, leading to less waste and improved efficiency yale.eduacs.org.

Biocatalysis and enzymatic methods offer significant advantages in green chemistry due to their high selectivity, mild reaction conditions, and reduced environmental impact mdpi.comresearchgate.netacs.orgmdpi.comnih.govresearchgate.net. These approaches are particularly well-suited for the synthesis and derivatization of complex molecules like long-chain diols.

The biosynthesis of α,ω-diols from free fatty acids (FFAs) has been successfully demonstrated using engineered microbial systems. For instance, Escherichia coli strains engineered with enzymes such as CYP153A monooxygenase and carboxylic acid reductase have been employed for the bioconversion of FFAs into medium- to long-chain α,ω-diols mdpi.comresearchgate.net. Studies have reported the synthesis of 1,12-dodecanediol (B52552) from dodecanoic acid, achieving yields of up to 5 g/L in 24 hours from ω-hydroxy dodecanoic acid, and a productivity of 1.4 g/L from dodecanoic acids in a consecutive approach mdpi.comresearchgate.net.

Enzymes can also be utilized for the derivatization of fatty acids, such as the oxygenation of fatty acid methyl esters to hydroxy esters using alkane monooxygenases mdpi.com. Additionally, enzymes like sulfatases can be employed for stereoselective transformations, including the hydrolysis of sulfate (B86663) esters, which can be relevant for modifying diol structures or their derivatives researchgate.netresearchgate.netacs.org. The inherent specificity of enzymes often eliminates the need for protecting groups, further streamlining synthetic processes and reducing waste acs.org.

| Biocatalyst System | Substrate | Product | Yield/Productivity | Reaction Conditions | Reference |

| Engineered E. coli (CYP153A, CAR) | ω-Hydroxy dodecanoic acid | 1,12-Dodecanediol | 5 g/L (in 24 h) | 10 mM substrate, 30 °C, pH 7.5 | researchgate.net |

| Engineered E. coli (CYP153A, CAR) | Dodecanoic acid | 1,12-Dodecanediol | 1.4 g/L | Consecutive approach | researchgate.net |

| Alkane monooxygenase (AlkBGT) | Heptanoic acid methyl ester | 7-Hydroxy heptanoic acid methyl ester | Not specified | Not specified | mdpi.com |

| Sulfatases | Alkyl sulfate esters | Alcohols (with retention/inversion) | High ee | Varies (e.g., aqueous t-butyl methyl ether, p-TsOH) | researchgate.netresearchgate.net |

These biocatalytic and enzymatic strategies represent a significant advancement in the sustainable production of long-chain diols, offering a greener alternative to traditional chemical synthesis.

Role of 1,14 Docosanediol in Advanced Materials Science and Engineering

Biodegradable Materials Research Utilizing 1,14-Docosanediol

Engineering Biodegradable Polymers

Long-chain α,ω-diols like this compound serve as valuable monomers in step-growth polymerization processes, most notably in the synthesis of polyesters and polyurethanes. The incorporation of such diols into polymer backbones allows for the creation of materials with distinct properties compared to those derived from shorter-chain diols. The presence of the substantial C22 aliphatic chain in this compound typically leads to increased hydrophobicity, higher crystallinity, and elevated melting points in the resulting polymers. These characteristics contribute to enhanced mechanical strength, stiffness, and improved barrier properties, often described as "polyethylene-like" acs.org.

For instance, studies on polyesters synthesized from long-chain diacids and various diols (ranging from C2 to C12) have demonstrated crystalline structures, melting points up to 94 °C, and tensile strengths reaching 53 MPa acs.orgresearchgate.net. Similarly, polymers derived from long-chain diols and dicarboxylic acids can exhibit a PE-like structure and properties, including rapid crystallization and ductile tensile behavior acs.org. While direct polymerization data for this compound specifically is less prevalent in the reviewed literature, its structural characteristics suggest it would yield polymers with similar, if not more pronounced, hydrophobic and crystalline attributes due to its longer chain length. These properties are crucial for tailoring material performance for specific applications in advanced materials science.

The integration of this compound into polymer architectures can be achieved through established polycondensation reactions, where it reacts with diacids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes chandra-asri.comkinampark.com. The resulting polymers are often characterized by their high molecular weights and specific thermal and mechanical profiles, influenced by the precise chain length and structure of the diol monomer.

Illustrative Comparison of Diol Chain Length Impact on Polymer Properties

| Property/Diol Type | Short-Chain Diols (e.g., C2-C6) | Long-Chain Diols (e.g., C12-C22, like this compound) | Data Source/Reference |

| Hydrophobicity | Lower | Higher | Inferred from hydrocarbon chain length |

| Crystallinity | Lower to Moderate | Higher | Snippet acs.org, researchgate.net |

| Melting Point (Tm) | Generally Lower | Higher (e.g., up to 94 °C for C10-C16 diacids with C2-C12 diols) | Snippet acs.org, researchgate.net |

| Tensile Strength | Variable | Higher (e.g., up to 53 MPa for C10-C16 diacids with C2-C12 diols) | Snippet acs.org |

| Hydrolytic Degradation Rate (General Trend) | Faster | Slower | Inferred from hydrophobicity and crystallinity |

| Enzymatic Degradation Rate (General Trend) | Faster | Slower (potentially, due to reduced accessibility) | Inferred from hydrophobicity and crystallinity |

Mechanisms of Degradation in Environmental Contexts

The biodegradability of polymers containing long-chain diols such as this compound is primarily governed by hydrolytic and enzymatic degradation mechanisms. The extended aliphatic chain of this compound contributes to increased hydrophobicity and crystallinity in the polymer matrix. These characteristics can significantly influence the rate and extent of degradation.

Hydrolytic Degradation: Polymers containing ester or urethane (B1682113) linkages are susceptible to hydrolysis, where water molecules cleave these bonds. While the presence of ester bonds is a prerequisite for hydrolytic degradation, the rate is heavily influenced by factors such as temperature, pH, and the polymer's morphology. The high hydrophobicity and crystallinity imparted by the long chain of this compound can create a more compact and less water-accessible polymer structure. This reduced accessibility can hinder the penetration of water molecules into the polymer bulk, thereby slowing down the hydrolytic degradation process compared to polymers derived from shorter, more hydrophilic diols mdpi.comuni-konstanz.deresearchgate.net. For instance, while neat long-chain polyesters might be inert, specific blends can be engineered for partial hydrolysis uni-konstanz.de.

Enzymatic Degradation (Biodegradation): Biodegradation involves the breakdown of polymers by microorganisms and their associated enzymes, such as esterases and lipases. Similar to hydrolysis, the efficiency of enzymatic degradation depends on the accessibility of the polymer's backbone linkages to these enzymes. The hydrophobic nature and ordered crystalline structure associated with polymers derived from this compound can limit enzyme-polymer interactions. This reduced accessibility may lead to a slower biodegradation rate, as enzymes may find it more challenging to bind to and cleave the polymer chains mdpi.commdpi.commdpi.com.

Research on other long-chain aliphatic polyesters indicates that their degradation behavior is chain-length dependent acs.org. The longer the aliphatic segment, the more pronounced the hydrophobic and crystalline characteristics, which generally correlates with a slower degradation rate in both hydrolytic and enzymatic environments. Therefore, polymers engineered with this compound are anticipated to exhibit a slower degradation profile compared to their counterparts made with shorter diols, offering a balance between material durability and eventual environmental breakdown.

Biochemical and Biological Relevance of 1,14 Docosanediol and Its Conjugates

Natural Occurrence and Biosynthetic Pathways

1,14-Docosanediol is a long-chain diol that serves as a fundamental structural component of a unique class of lipids known as chlorosulfolipids. These compounds are notably found in certain freshwater algae and have been the subject of considerable research due to their unusual structure and biosynthetic origins.

The phytoflagellate Ochromonas danica is a primary natural source of this compound, where it exists not as a free diol but as the backbone of a series of chlorinated and sulfated lipids. nih.gov These compounds, collectively known as chlorosulfolipids, are major components of the alga's lipid profile. Specifically, they have been identified as bis-sulfates of this compound with varying degrees of chlorination. nih.gov Research has shown that these polychlorosulfolipids can constitute more than 90 molar percent of the total polar lipids in the flagellar membrane of Ochromonas danica. The structural variations arise from the number and position of chlorine atoms attached to the 22-carbon chain of the docosanediol backbone.

This compound is a key intermediate in the biosynthesis of chlorosulfolipids in Ochromonas danica. The biosynthesis of the diol backbone is a critical step before the subsequent chlorination and sulfation processes that lead to the final complex lipid structures. The hydrocarbon chain of this compound is derived from long-chain fatty acids, indicating a link to the conventional fatty acid biosynthetic pathway. nih.gov

The established biosynthetic pathway in Ochromonas danica proceeds through several key steps:

Chain Elongation: The process begins with the elongation of octadecanoic acid to form docosanoic acid. nih.gov

Hydroxylation: Docosanoic acid is then hydroxylated at the C-14 position to yield 14-hydroxydocosanoic acid. nih.govnih.gov

Reduction: Finally, the carboxylic acid group of 14-hydroxydocosanoic acid is reduced to a primary alcohol, forming this compound. nih.govnih.gov

Once the this compound backbone is synthesized, it undergoes further modifications, including chlorination and sulfation, to produce the diverse array of chlorosulfolipids found in the alga. nih.gov

Table 1: Biosynthetic Pathway of this compound in Ochromonas danica

| Step | Precursor | Product | Description |

| 1 | Octadecanoic acid | Docosanoic acid | Chain elongation of the fatty acid. |

| 2 | Docosanoic acid | 14-Hydroxydocosanoic acid | Introduction of a secondary hydroxyl group at the C-14 position. |

| 3 | 14-Hydroxydocosanoic acid | This compound | Reduction of the carboxylic acid to a primary alcohol. |

The biosynthesis of this compound from fatty acid precursors involves a series of enzymatic transformations. While the complete enzymatic machinery has not been fully elucidated, experimental evidence points to the involvement of specific enzyme classes.

The introduction of the secondary hydroxyl group at the C-14 position is a crucial step. Isotopic labeling studies have shown that the oxygen atom of this hydroxyl group is derived from molecular oxygen (O₂), not from water. This strongly suggests the involvement of an oxygenase, likely a cytochrome P450-dependent monooxygenase, in the hydroxylation of docosanoic acid. In contrast, the primary hydroxyl group at the C-1 position is derived from the reduction of the carboxylic acid, a reaction typically catalyzed by a carboxylate reductase.

The metabolic intermediates in this pathway have been identified through precursor incorporation studies. Docosanoic acid and 14-hydroxydocosanoic acid are confirmed intermediates in the formation of this compound. nih.govnih.gov The subsequent sulfation of the diol is believed to be catalyzed by a sulfotransferase, utilizing a sulfate (B86663) donor like 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.gov

Structural Contributions to Biological Membranes and Lipid Bilayers

The conjugates of this compound, particularly the chlorosulfolipids, play a significant structural role in the biological membranes of the organisms that produce them. Their unusual bipolar nature, with sulfate groups at or near both ends of the long aliphatic chain, raises intriguing questions about their organization and function within a lipid bilayer.

In Ochromonas danica, chlorosulfolipids derived from this compound are highly concentrated in the flagellar membrane, where they can account for over 90% of the polar lipids. nih.gov This enrichment suggests a specialized structural function in the flagellum. The presence of these unusual lipids is accompanied by a minimal amount of phospholipids (B1166683), which are typically the primary structural components of biological membranes. nih.gov The cell membrane of Ochromonas danica also contains a significant amount of another unique polar lipid, a diacylated glycerol (B35011) ether of N,N,N-trimethylhomoserine, which, being cationic, might complement the anionic chlorosulfolipids in maintaining membrane structure. nih.gov

The organization of these water-soluble lipids with two distant sulfate groups within a stable bilayer is a subject of ongoing research. nih.gov A conventional extended conformation would place one of the polar sulfate groups within the hydrophobic core of the membrane, which is energetically unfavorable. nih.gov Despite this, freeze-fracture studies of the Ochromonas danica cell membrane show a fracture plane characteristic of a bilayer structure. nih.gov

To understand the structural role of this compound conjugates, biophysical studies using model membrane systems like liposomes and lipid monolayers have been conducted. These studies have primarily focused on danicalipin A, a hexachlorinated disulfate of this compound.

Research indicates that danicalipin A can integrate into lipid bilayers composed of common phospholipids like 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC). nih.gov Biophysical experiments have revealed that danicalipin A likely inserts into the headgroup region of the lipid bilayer, rather than spanning the entire membrane. nih.gov This insertion has several consequences for the physical properties of the membrane:

Membrane Thinning: The presence of danicalipin A leads to a thinning of the lipid bilayer. nih.gov

Increased Fluidity: It also fluidizes the membrane, enabling even saturated lipids to form a fluid bilayer. nih.gov

Reduced Lipid Order: The insertion of these sulfolipids at the bilayer surface reduces the order of the surrounding lipid molecules. nih.gov

These findings suggest that the chlorosulfolipid conjugates of this compound can significantly alter the structure and phase behavior of biological membranes. nih.gov The degree of chlorination on the docosanediol backbone also appears to influence these interactions, with halogenation having a notable effect on the biophysical properties of the membranes they are part of. nih.gov

Table 2: Effects of Danicalipin A on Model Lipid Bilayers

| Biophysical Parameter | Observation | Implication |

| Membrane Thickness | Decreased | Alters membrane structure and protein interactions. |

| Membrane Fluidity | Increased | Affects membrane permeability and dynamics. |

| Lipid Order | Decreased | Disrupts the packing of neighboring lipid molecules. |

Environmental Biogeochemistry of Long-Chain Diols

Long-chain diols (LCDs), including this compound, are resilient lipid molecules that are widespread in various environments. uu.nl Their resistance to degradation allows them to be preserved in sediments for up to 65 million years, making them valuable biomarkers for reconstructing past environmental and climatic conditions. uu.nl This section delves into the distribution of these compounds in aquatic systems, their biological origins, and their significant role as proxies in paleoclimatology.

Distribution in Aquatic Environments and Sediments

Long-chain diols are ubiquitously found in a wide range of aquatic settings, from marine and lacustrine (lake) to riverine environments. pnas.orgvliz.be Their presence has been confirmed in both the water column and, more significantly, in the underlying sediments. frontiersin.orgresearchgate.net

In marine environments , LCDs are omnipresent, with their composition varying based on location and environmental conditions. pnas.orgnih.gov They are commonly found in marine sediments and suspended particulate matter. frontiersin.orgresearchgate.net The most frequently encountered LCDs in marine settings include C28 and C30 1,13-diols, C30 and C32 1,15-diols, and C28 and C30 1,14-diols. frontiersin.org The concentration and distribution of these diols can be influenced by factors such as upwelling, which brings nutrient-rich waters to the surface. frontiersin.org For instance, the highest proportions of all LCD isomers are often found in the fine-grained sediment fractions (2–10 µm). frontiersin.org

Freshwater environments , such as lakes and rivers, also exhibit a wide distribution of LCDs. researchgate.netfrontiersin.org However, their production in these systems appears to be favored in standing or low-flow water conditions, with production often enhanced during periods of lake stratification. researchgate.netfrontiersin.org In river systems, the dominant diols are typically the C32 1,15-diol followed by the C30 1,15-diol. vliz.be The distribution of LCDs in coastal areas can be influenced by riverine transport, which can alter the local diol signal. uu.nl Studies in brackish systems like the Baltic Sea show a dominance of C32 1,15-diol in surface sediments, with its relative abundance decreasing towards the open sea. earthdoc.org

The following table summarizes the common long-chain diols found in different aquatic environments.

| Diol Type | Common Chain Lengths | Predominant Environments |

| 1,13-diols | C28, C30 | Marine, Lacustrine |

| 1,14-diols | C28, C30 | Marine (especially upwelling zones) |

| 1,15-diols | C30, C32 | Marine, Lacustrine, Riverine |

Biological Sources and Environmental Controls on Distribution

The distribution of long-chain diols is intrinsically linked to their biological producers and the environmental factors that govern the growth of these organisms. While the full range of producers is still under investigation, several groups of algae have been identified as significant sources. nioz.nl

The primary known biological sources of long-chain diols are specific groups of unicellular algae. researchgate.net These include:

Eustigmatophyte algae (Eustigmatophyceae): This class of algae is a major producer of long-chain diols, particularly 1,13- and 1,15-diols, in both marine and freshwater environments. pnas.orgugr.es Different families within the Eustigmatophyceae show distinct LCD patterns. researchgate.net

Proboscia diatoms (Bacillariophyceae): Marine diatoms belonging to the genus Proboscia are known to synthesize long-chain 1,14-diols. pnas.orgugr.es These diatoms are often present in nutrient-rich upwelling areas. frontiersin.org

Apedinella radians (Dictyochophyceae): This algal species is also a known producer of 1,14-diols. pnas.orgresearchgate.net

The distribution and relative abundance of different LCDs are influenced by a variety of environmental controls :

Temperature: Sea surface temperature (SST) is a major factor influencing the distribution of 1,13- and 1,15-diols in marine environments. nioz.nl This relationship forms the basis for paleotemperature reconstructions. nih.gov In some lakes, temperature also appears to control the distribution of C30 1,15- and C30 1,13-diol isomers. frontiersin.org

Nutrients: The presence of 1,14-diols is strongly linked to nutrient-rich waters, as their primary producers, Proboscia diatoms, thrive in upwelling zones. frontiersin.orgnioz.nl Therefore, the ratio of 1,14-diols to other diols can serve as an indicator of nutrient conditions and upwelling intensity. frontiersin.org

Salinity: In brackish environments like the Baltic Sea, the relative abundances of C28 1,13, C30 1,13, and C32 1,15-diols have shown a correlation with sea surface salinity. earthdoc.org

Lake Stratification: In large, deep lakes, the distribution of long-chain diol isomers has been linked to thermal stratification rather than directly to temperature. frontiersin.org

The table below outlines the known biological sources for different types of long-chain diols.

| Diol Type | Known Biological Source(s) |

| 1,13-diols | Eustigmatophyte algae |

| 1,14-diols | Proboscia diatoms, Apedinella radians |

| 1,15-diols | Eustigmatophyte algae |

Potential as Biomarkers in Paleoclimatology and Environmental Proxies

The stability of long-chain diols in sediments and the relationship between their distribution and specific environmental variables make them powerful tools for paleoclimatology and paleoenvironmental reconstruction. uu.nlcopernicus.org Various indices based on the relative abundance of different diol isomers have been developed to infer past conditions. copernicus.org

One of the most significant applications is the reconstruction of past sea surface temperatures. The Long-chain Diol Index (LDI) is based on the relative abundance of C28 and C30 1,13-diols and C30 1,15-diol, which correlates with mean annual sea surface temperature. frontiersin.orgcopernicus.org This proxy has been widely applied to reconstruct past temperature changes in the oceans. nioz.nl It is suggested that the LDI primarily reflects temperatures from the warmest seasons. pnas.orgnih.gov

In addition to temperature, long-chain diols are used to reconstruct other environmental parameters:

Upwelling and Productivity: The ratio of 1,14-diols to 1,13- and 1,15-diols can be used to reconstruct past primary productivity and upwelling conditions, as 1,14-diols are biosynthesized by diatoms that flourish in these nutrient-rich environments. nioz.nl

Riverine Input: The fractional abundance of the C32 1,15-diol, which is more dominant in river systems, can be used to trace past riverine input into coastal marine environments. uu.nlearthdoc.org

Nutrient Concentrations: The Nutrient Diol Index (NDI) has been proposed as a proxy for nitrate (B79036) and phosphate (B84403) concentrations in seawater. copernicus.org

Carbon Dioxide Levels: Preliminary research on diatoms that produce 1,14-diols indicates that the stable carbon isotopic composition of these compounds is strongly related to CO2 concentrations, suggesting a potential to reconstruct past atmospheric pCO2 levels. nioz.nl

The following table summarizes key proxies based on long-chain diols and their applications in paleoenvironmental studies.

| Proxy Index | Based On | Application |

| Long-chain Diol Index (LDI) | Relative abundance of 1,13- and 1,15-diols | Sea Surface Temperature (SST) Reconstruction |

| Diol Index | Ratio of 1,14-diols to other diols | Upwelling and Productivity Indicator |

| Nutrient Diol Index (NDI) | Distribution of specific diols | Seawater Nutrient Concentration Reconstruction |

| Fractional Abundance of C32 1,15-diol | Relative abundance of C32 1,15-diol | Tracer for Riverine Input |

Advanced Analytical Methodologies for 1,14 Docosanediol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating individual components from a mixture. For a long-chain diol like 1,14-Docosanediol, both gas and liquid chromatography offer distinct advantages depending on the analytical goal.

Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the analysis of volatile and semi-volatile compounds. Due to the low volatility of long-chain diols, a derivatization step, such as silylation, is typically required to convert the polar hydroxyl groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers. This allows the compound to travel through the GC column at lower temperatures.

The targeted analysis of this compound by GC-MS provides high sensitivity and specificity. The gas chromatograph separates the derivatized diol from other components in the sample based on its boiling point and interaction with the stationary phase. The mass spectrometer then fragments the eluted compound, providing a unique mass spectrum that serves as a chemical fingerprint for identification and quantification. nih.govsums.ac.ir The identification of compounds is achieved by comparing their mass spectra with established libraries like the National Institute of Standards and Technology (NIST) library. unar.ac.idnih.gov

Table 1: Typical GC-MS Parameters for the Analysis of Derivatized Long-Chain Diols

| Parameter | Typical Setting | Purpose |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) | A nonpolar column suitable for separating a wide range of organic compounds. nih.gov |

| Carrier Gas | Helium | An inert gas to carry the sample through the column. nih.gov |

| Flow Rate | 1.0 mL/min | Controls the speed at which the sample moves through the column. oiv.int |

| Injector Temp. | 250-280 °C | Ensures rapid vaporization of the sample upon injection. nih.govoiv.int |

| Oven Program | Initial 80°C, ramp 5°C/min to 300°C | A temperature gradient to separate compounds with different boiling points. nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard method that creates reproducible fragmentation patterns for library matching. nih.gov |

| MS Detector | Scan range m/z 35-550 amu | Detects a wide range of fragment masses. nih.govoiv.int |

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is an essential technique for separating non-volatile or thermally unstable compounds like this compound from complex matrices. openaccessjournals.comrroij.com The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. wikipedia.orgbiomedpharmajournal.org

Several HPLC modes can be employed for the analysis of long-chain diols:

Normal-Phase HPLC (NP-HPLC): This mode uses a polar stationary phase (like silica (B1680970) or a diol-bonded phase) and a non-polar mobile phase. wikipedia.org It is effective for separating isomers and compounds with polar functional groups. hawachhplccolumn.comhawach.com

Reversed-Phase HPLC (RP-HPLC): The most common mode, RP-HPLC utilizes a nonpolar stationary phase (e.g., C18 or C30) and a polar mobile phase (e.g., a mixture of water with acetonitrile (B52724) or methanol). biomedpharmajournal.orghawachhplccolumn.com Longer alkyl chains on the stationary phase (like C30) provide increased hydrophobic interactions, which is suitable for retaining and separating long-chain molecules. hawachhplccolumn.com

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is useful for separating highly polar compounds that show poor retention in reversed-phase systems. wikipedia.orghawach.com It uses a polar stationary phase, similar to normal-phase, but with an aqueous-organic mobile phase. wikipedia.org

Detection in HPLC can be achieved using various detectors, with Evaporative Light Scattering Detection (ELSD) being particularly suitable for non-chromophoric compounds like this compound. researchgate.net

Table 2: Comparison of HPLC Modes for this compound Analysis

| HPLC Mode | Stationary Phase | Mobile Phase | Separation Principle |

| Normal-Phase | Polar (e.g., Diol, Silica) hawach.com | Non-polar (e.g., Hexane/Isopropanol) | Adsorption based on polarity of hydroxyl groups. wikipedia.org |

| Reversed-Phase | Non-polar (e.g., C18, C30) hawachhplccolumn.com | Polar (e.g., Acetonitrile/Water) | Partitioning based on hydrophobicity of the long alkyl chain. biomedpharmajournal.org |

| HILIC | Polar (e.g., Diol) hawach.com | High organic content with some water | Partitioning of the polar hydroxyl groups into a water-rich layer on the stationary phase. wikipedia.orghawachhplccolumn.com |

Spectroscopic Characterization in Mechanistic and Structural Studies

Spectroscopy involves the interaction of electromagnetic radiation with matter to gain information about a molecule's structure, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds. nih.gov For this compound, ¹H and ¹³C NMR provide definitive information about its carbon skeleton and the position of the hydroxyl groups.

In a ¹H NMR spectrum of this compound, the protons on the carbons bearing the hydroxyl groups (CH-OH) would appear as a characteristic multiplet around 3.6 ppm. The numerous methylene (B1212753) (CH₂) groups of the long alkyl chain would create a large, overlapping signal envelope between approximately 1.2 and 1.6 ppm.

¹³C NMR spectroscopy provides a distinct signal for each unique carbon atom. The carbons attached to the hydroxyl groups would resonate downfield (around 63 ppm), while the carbons in the long alkyl chain would appear in the 25-35 ppm range. The symmetry of the molecule would influence the number of distinct signals observed. These chemical shifts are sensitive to the local electronic environment and can confirm the location of the functional groups. ruc.dk

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| HO-CH | ~3.6 (multiplet) | ~63 |

| HO-CH-CH₂ | ~1.5 (multiplet) | ~33-37 |

| -(CH₂)n- (bulk chain) | ~1.25 (broad singlet) | ~25-30 |

Note: Predicted values are based on data for analogous long-chain diols such as 1,12-dodecanediol (B52552). chemicalbook.comnih.gov

Mass Spectrometry for Molecular Identification and Profiling

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org When this compound is analyzed by MS (often coupled with GC), it first forms a molecular ion (M⁺•). This ion is often unstable and fragments into smaller, charged particles. libretexts.org

The fragmentation of long-chain diols is characterized by several key processes:

Alpha-Cleavage: The bond adjacent to the oxygen atom can break, leading to the formation of stable carbocations.

Dehydration: Loss of a water molecule (H₂O) is a common fragmentation pathway for alcohols, resulting in a peak at M-18.

Hydrocarbon Fragmentation: The long alkyl chain can break, producing a series of fragment ions separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org

These fragmentation patterns provide valuable clues for identifying the compound and distinguishing it from its isomers. researchgate.netcore.ac.uk

Table 4: Expected Key Mass Fragments for this compound (Molecular Weight: 342.6 g/mol )

| m/z Value | Possible Identity | Fragmentation Process |

| 324 | [M-H₂O]⁺• | Loss of water from the molecular ion. |

| 311 | [M-CH₂OH]⁺ | Alpha-cleavage with loss of a hydroxymethyl radical. |

| Various | [CnH2n+1]⁺ | Cleavage along the long alkyl chain. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. nih.govmdpi.comnih.gov These techniques are complementary and are based on the vibrations of molecular bonds. scitepress.org

For this compound, the IR spectrum would be dominated by absorptions corresponding to the O-H and C-H bonds. A strong, broad absorption band around 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups, indicating hydrogen bonding. researchgate.net Sharp, strong peaks in the 2850-2960 cm⁻¹ region correspond to the C-H stretching vibrations of the methylene groups in the long alkyl chain. mdpi.com Other key vibrations include the CH₂ bending (scissoring) mode around 1470 cm⁻¹ and the C-O stretching vibration around 1060 cm⁻¹. researchgate.netmdpi.com

Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds, offering a strong signal for the C-C backbone of the alkyl chain. nih.govscitepress.org

Table 5: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Bond |

| O-H Stretch | IR, Raman | ~3300 (broad) | Hydroxyl Group |

| C-H Stretch | IR, Raman | 2850 - 2960 | Methylene Groups |

| CH₂ Bend (Scissoring) | IR, Raman | ~1470 | Methylene Groups |

| C-O Stretch | IR | ~1060 | Carbon-Oxygen Bond |

Note: Frequencies are based on data for analogous long-chain α,ω-alkanediols like 1,22-docosanediol. researchgate.net

Crystallographic Analysis of this compound and Its Complexes

Crystallographic analysis, particularly X-ray crystallography, stands as a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable insights into molecular structure, conformation, and intermolecular interactions, such as hydrogen bonding.

For long-chain α,ω-diols, the crystal structure is significantly influenced by the hydrogen bonds formed between the terminal hydroxyl groups. These interactions typically lead to the formation of layered structures. The molecules often align themselves in parallel sheets, with the hydroxyl groups of adjacent molecules linked through hydrogen bonding. The arrangement of the alkyl chains between these hydrogen-bonded layers is also a key feature of the crystal packing.

While specific crystallographic data for this compound is not extensively detailed in the available literature, the principles of its solid-state structure can be inferred from studies on similar long-chain diols. For instance, the analysis of related compounds reveals detailed information about unit cell dimensions, space groups, and key bond lengths and angles. This data is fundamental for understanding the crystalline architecture of these molecules.

Below is a representative table of crystallographic data for a related long-chain diol, 1,14-tetradecanediol, which illustrates the type of information obtained from such analyses.

| Crystallographic Parameter | Value |

| Compound | 1,14-Tetradecanediol |

| Molecular Formula | C₁₄H₃₀O₂ |

| CCDC Number | 136673 nih.gov |

| DOI | 10.1107/S0108270199008112 nih.gov |

Note: This data is for a related compound and serves to illustrate the parameters determined through crystallographic analysis.

Emerging Analytical Approaches in Long-Chain Diol Research

The study of long-chain diols is continually advancing with the development of novel and more sensitive analytical techniques. These emerging methods offer significant improvements in separation, detection, and quantification, enabling more detailed and accurate research.

One of the key areas of advancement is in chromatographic and mass spectrometric techniques. Methods such as gas chromatography-mass spectrometry/mass spectrometry (GC-MS/MS) in multiple reaction monitoring (MRM) mode have been developed for the analysis of long-chain diols. nih.gov This approach offers a lower limit of quantification and improved reproducibility compared to traditional GC-MS methods, allowing for more unambiguous identification in complex samples. nih.gov

Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) is another powerful tool. nih.gov UHPLC-HRMS provides high sensitivity and reproducibility for diol analysis and has the added advantage of potentially allowing for the simultaneous analysis of other lipid-based proxies, which can reduce sample preparation time. nih.gov

Furthermore, normal-phase high-performance liquid chromatography coupled with atmospheric pressure chemical ionization-mass spectrometry (NP-HPLC–APCI-MS) has been shown to be effective in separating positional isomers of long-chain diols at baseline resolution, providing a reliable alternative to conventional GC-MS analysis. researchgate.net For the analysis of vicinal diols, a liquid chromatography-post column derivatization-double precursor ion scanning mass spectrometry (LC-PCD-DPIS-MS) method has been developed, offering enhanced sensitivity and selectivity. mdpi.com

These emerging techniques are crucial for a wide range of applications, from paleotemperature reconstructions using the Long-chain Diol Index (LDI) to metabolic studies. researchgate.net The continued development of such methods is expected to further enhance our understanding of the roles and distributions of long-chain diols in various environments.

The following table summarizes and compares some of the emerging analytical approaches for long-chain diol research.

| Analytical Technique | Abbreviation | Key Advantages |

| Gas Chromatography-Mass Spectrometry/Mass Spectrometry (Multiple Reaction Monitoring) | GC-MS/MS (MRM) | Lower limit of quantification, improved reproducibility, unambiguous identification. nih.gov |

| Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry | UHPLC-HRMS | High sensitivity, improved reproducibility, potential for simultaneous analysis of multiple compound classes. nih.gov |

| Normal-Phase High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry | NP-HPLC–APCI-MS | Baseline separation of positional isomers. researchgate.net |

| Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry | LC-PCD-DPIS-MS | High sensitivity and selectivity for vicinal diols. mdpi.com |

Computational Chemistry and Theoretical Studies on 1,14 Docosanediol

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of flexible molecules like 1,14-docosanediol and how its shape influences its physical and chemical properties.

The 22-carbon backbone of this compound allows for a vast number of possible conformations due to the rotation around each carbon-carbon single bond. The exploration of its conformational landscape involves identifying the most stable, low-energy arrangements of the molecule. This is typically achieved through computational methods such as systematic or stochastic conformational searches.

Hypothetical Low-Energy Conformations of this compound:

| Conformer Type | Description | Key Dihedral Angles | Estimated Relative Energy (kcal/mol) |

|---|---|---|---|

| Fully Extended | A linear, zig-zag arrangement of the carbon backbone. | All C-C-C-C dihedral angles are anti (~180°). | 0 (Reference) |

| U-Shaped | The carbon chain folds back on itself, bringing the two ends into proximity. | A series of gauche and anti dihedrals creating a turn. | 2-5 |

It is important to note that computational studies on the total synthesis of related complex natural products, such as hexachlorosulfolipid, have utilized conformational analysis on shorter hydrocarbon models to predict energetically favorable conformers. acs.org This approach underscores the utility of such calculations in understanding the stereochemical outcomes of reactions involving long-chain molecules.

The accuracy of molecular modeling studies is heavily dependent on the quality of the force field used. A force field is a set of parameters that defines the potential energy of a system as a function of its atomic coordinates. Standard force fields like OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) are widely used for biomolecular simulations.

However, for specific classes of molecules like long-chain α,ω-diols, the standard parameters may not always be sufficiently accurate to reproduce all experimental properties. The development or refinement of force field parameters for these molecules would involve fitting to high-level quantum mechanical calculations or experimental data, such as vibrational frequencies or thermodynamic properties. Key parameters that might require refinement for this compound include the torsional parameters governing the rotation around the C-C and C-O bonds, as well as the non-bonded Lennard-Jones parameters and partial atomic charges for the hydroxyl groups, which are crucial for accurately modeling hydrogen bonding. A well-parameterized force field is essential for obtaining a realistic representation of the conformational landscape and for reliable predictions from molecular dynamics simulations.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of a molecule. These methods can be used to predict a wide range of properties, including molecular orbital energies, charge distributions, and the outcomes of chemical reactions.

Hypothetical Reaction Energy Profile Data for Dehydration of this compound (DFT B3LYP/6-31G):*

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0 |

| Transition State 1 | First dehydration step | +45.2 |

| Intermediate | Hydroxy-alkene | +15.7 |

| Transition State 2 | Second dehydration step | +50.1 |

Quantum chemical calculations are also invaluable for studying the non-covalent interactions that govern how this compound molecules interact with each other and with other molecules. The formation of hydrogen bonds between the hydroxyl groups of two or more this compound molecules is a key intermolecular interaction. High-level ab initio or DFT calculations can be used to determine the geometry and strength of these hydrogen bonds in dimers or larger clusters of molecules. The analysis of the electron density, for example through the Quantum Theory of Atoms in Molecules (QTAIM), can provide a quantitative measure of the strength and nature of these interactions. Understanding these intermolecular forces is fundamental to explaining the bulk properties of this compound, such as its melting point, solubility, and self-assembly behavior.

Molecular Dynamics Simulations in Aqueous and Membrane Environments

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of the time-dependent behavior of molecules and their interactions with their environment.

MD simulations of this compound in an aqueous environment would reveal how the long hydrophobic carbon chain and the two polar hydroxyl groups interact with water molecules. It would be expected that in water, the hydrophobic alkyl chain would tend to collapse to minimize its contact with water, leading to more compact or folded conformations. The hydroxyl groups, being hydrophilic, would form hydrogen bonds with the surrounding water molecules. At higher concentrations, MD simulations could be used to study the self-assembly of this compound molecules into aggregates such as micelles or bilayers, driven by the hydrophobic effect.

Given that this compound is a lipid-like molecule, its behavior within a lipid bilayer is of significant interest. MD simulations can be used to place one or more this compound molecules within a model cell membrane, such as a dipalmitoylphosphatidylcholine (DPPC) or a palmitoyloleoylphosphatidylcholine (POPC) bilayer. These simulations would provide insights into:

Partitioning and Orientation: How this compound partitions into the membrane and its preferred orientation within the bilayer. It is likely that the long alkyl chain would align with the lipid tails in the hydrophobic core of the membrane, while the hydroxyl groups would be located near the polar head group region at the membrane-water interface.

Effects on Membrane Properties: The presence of this compound could alter the properties of the lipid bilayer, such as its thickness, fluidity, and the order of the lipid acyl chains. These effects can be quantified from the simulation trajectories.

Interactions with Membrane Components: The simulations would also reveal specific interactions between this compound and the surrounding lipid molecules, including hydrogen bonding with the lipid head groups and van der Waals interactions with the lipid tails.

While specific MD studies on this compound are not prominent in the literature, research on the effects of its more complex chlorinated derivatives on lipid bilayers has been conducted, suggesting that the degree of halogenation can significantly impact membrane interactions. nih.govosti.gov These studies provide a framework for how similar investigations could be applied to the parent diol.

Simulation of this compound in Lipid Bilayers

Molecular dynamics (MD) simulations are a cornerstone of computational biology, allowing researchers to model the time-dependent behavior of molecular systems. Simulating this compound within a lipid bilayer can reveal how this molecule influences membrane properties and how it orients and partitions itself within the membrane structure.

Theoretical Framework and Simulation Setup:

A typical MD simulation of this compound in a lipid bilayer would involve constructing a model system containing a hydrated lipid bilayer (e.g., dipalmitoylphosphatidylcholine - DPPC or dioleoylphosphatidylcholine - DOPC) with several this compound molecules embedded within it. The system is then solvated with water molecules and ions to mimic physiological conditions. The interactions between all atoms are governed by a force field, a set of parameters that define the potential energy of the system.

Key Research Findings from Analogous Systems:

The presence of this compound is expected to influence several key properties of the lipid bilayer:

Membrane Fluidity: The insertion of the long, saturated chain of this compound would likely decrease the fluidity of the surrounding lipid acyl chains by increasing van der Waals interactions and promoting a more ordered state.

Membrane Thickness: The extended conformation of this compound could lead to a local increase in membrane thickness.

Lipid Ordering: The presence of the diol would likely increase the order parameters (SCD) of the lipid acyl chains in its vicinity, indicating a restriction in their conformational freedom.

Illustrative Simulation Parameters:

Below is a hypothetical data table outlining typical parameters for an MD simulation of this compound in a DPPC bilayer.

| Parameter | Value | Description |

| System Composition | ||

| Lipid | DPPC | 128 lipids (64 per leaflet) |

| Diol | This compound | 10 molecules |

| Solvent | TIP3P Water | ~15,000 molecules |

| Ions | 0.15 M NaCl | To neutralize the system |

| Simulation Conditions | ||

| Temperature | 323 K (50 °C) | Above the main phase transition of DPPC |

| Pressure | 1 bar | Constant pressure simulation |

| Ensemble | NPT (Isothermal-isobaric) | |

| Force Field | CHARMM36 | For lipids, ions, and water |

| CGenFF | For this compound | |

| Simulation Time | 500 ns | To ensure adequate sampling of conformational space |

Investigation of Self-Assembly Processes

The amphiphilic nature of this compound, with two polar hydroxyl groups separated by a long hydrophobic chain, suggests a propensity for self-assembly in aqueous environments. Computational methods, particularly coarse-grained molecular dynamics (CG-MD), are well-suited to investigate these processes, which occur on longer time and length scales than are typically accessible with all-atom simulations.

Theoretical Approaches to Self-Assembly:

In CG-MD, groups of atoms are represented as single "beads," reducing the computational cost and allowing for the simulation of larger systems for longer durations. This approach is ideal for observing the spontaneous aggregation and formation of higher-order structures.

Expected Self-Assembly Behavior:

Based on its molecular structure, this compound in an aqueous solution would be expected to self-assemble into various structures to minimize the unfavorable interactions between its hydrophobic chain and water. Potential aggregated forms include:

Micelles: Spherical or cylindrical structures with the hydrophobic tails sequestered in the core and the hydroxyl groups exposed to the aqueous solvent.

Bilayers or Vesicles: If the molecular geometry is suitable, this compound could form lamellar structures resembling lipid bilayers, which could close upon themselves to form vesicles.

Inverted Micelles: In a non-polar solvent, the diol would form inverted micelles, with the hydroxyl groups forming a polar core.

The final, thermodynamically stable structure would depend on factors such as the concentration of the diol, temperature, and the properties of the solvent.

Illustrative Coarse-Grained Simulation Results:

The following table presents hypothetical results from a CG-MD simulation investigating the self-assembly of this compound in water.

| Parameter | Observation | Interpretation |

| Critical Aggregation Concentration (CAC) | ~10 µM | The concentration at which self-assembly begins. |

| Aggregate Morphology | Cylindrical Micelles | The preferred structure formed above the CAC. |

| Average Aggregation Number | ~150 molecules | The average number of diol molecules per micelle. |

| Radius of Gyration of Aggregates | ~5 nm | A measure of the size of the self-assembled structures. |

Chemoinformatics and QSAR Approaches for Structure-Function Relationships

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties or biological activity. ebsco.com These approaches are valuable for predicting the properties of new or untested compounds and for guiding the design of molecules with desired characteristics.

Methodology:

A typical QSAR study involves the following steps:

Data Set Collection: A set of molecules with known properties or activities is compiled.

Molecular Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and hydrophobicity.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed property or activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Application to this compound and Related Diols:

While specific QSAR models for this compound are not documented, this approach could be applied to a series of long-chain diols to predict various properties. For example, a QSAR model could be developed to predict the skin permeability of these compounds based on descriptors such as molecular weight, logP (octanol-water partition coefficient), and the number of hydrogen bond donors and acceptors.

Illustrative QSAR Model for Skin Permeability of Long-Chain Diols:

The following table presents a hypothetical QSAR model for predicting the skin permeability coefficient (log Kp) of a series of α,ω-alkanediols.

| Descriptor | Coefficient | Description |

| logP | +0.5 | A measure of hydrophobicity. Increased hydrophobicity generally correlates with increased skin permeability. |

| Molecular Weight (MW) | -0.01 | Larger molecules tend to permeate the skin more slowly. |

| Number of H-bond Donors (HBD) | -0.2 | Hydrogen bonding can hinder passage through the lipid-rich stratum corneum. |

| Intercept | -2.5 | A constant term in the regression equation. |

Model Equation: log Kp = -2.5 + 0.5 * (logP) - 0.01 * (MW) - 0.2 * (HBD)

Using such a model, the skin permeability of this compound could be estimated by calculating its logP, molecular weight, and the number of hydrogen bond donors (which is 2). This predictive capability is highly valuable in fields such as cosmetics and topical drug delivery.

Future Directions and Interdisciplinary Research Avenues for 1,14 Docosanediol

Novel Synthetic Strategies and Process Intensification

The efficient and sustainable synthesis of 1,14-docosanediol remains a critical area for future research. Current methods for producing long-chain diols often face challenges related to yield, purity, and cost-effectiveness mdpi.com. Future efforts should focus on developing novel synthetic strategies that incorporate principles of green chemistry and process intensification.

Key Research Avenues:

Advanced Catalysis: Exploring new catalytic systems, including heterogeneous and homogeneous catalysts, for selective functionalization of long-chain alkanes or alkenes to produce this compound. This could involve C-H activation strategies or improved olefin metathesis routes acs.org.

Flow Chemistry: Implementing continuous flow processes for diol synthesis. Flow chemistry offers advantages in terms of precise control over reaction parameters, enhanced heat and mass transfer, improved safety, and easier scalability, aligning with process intensification goals mdpi.comfrontiersin.org.

Green Synthesis Methods: Investigating environmentally benign synthesis routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks. This could involve biocatalytic approaches or chemical syntheses that employ safer solvents and reagents nih.govresearchgate.netejcmpr.com. For instance, direct hydroxylation of olefins using green oxidants is a promising avenue researchgate.net.

Biotechnological Production and Engineered Biosynthetic Pathways

Biotechnological routes offer a sustainable alternative for producing long-chain diols like this compound. While microbial synthesis of shorter-chain diols is established, extending these pathways to longer carbon chains presents unique challenges, including enzyme specificity and product inhibition mdpi.com.

Key Research Avenues:

Metabolic Engineering of Microorganisms: Engineering microbial hosts such as Escherichia coli or yeasts to biosynthesize this compound from renewable feedstocks like fatty acids or sugars. This involves identifying and optimizing key enzymes (e.g., monooxygenases, reductases, elongases) and engineering metabolic pathways to channel carbon flux towards the target diol mdpi.compnas.orgnih.govresearchgate.netoup.com.

Enzyme Discovery and Engineering: Discovering or engineering enzymes with improved activity, specificity, and tolerance towards long-chain substrates and products. This could involve directed evolution or rational design approaches to overcome bottlenecks in existing biosynthetic pathways mdpi.combiorxiv.org.

Synthetic Biology Platforms: Developing modular synthetic biology platforms that can be programmed to produce a diverse range of diols, including this compound, by assembling specific enzymatic modules biorxiv.org.

Bioconversion of Fatty Acids: Optimizing the bioconversion of readily available fatty acids or fatty alcohols into long-chain diols, leveraging natural pathways found in organisms like Nannochloropsis researchgate.netoup.com.

Integration into Advanced Functional Materials and Nanomaterials

This compound, with its two terminal hydroxyl groups and long hydrophobic chain, is an ideal candidate for incorporation into advanced materials, particularly polymers. Its structure suggests potential for creating materials with unique thermal, mechanical, and biodegradable properties.

Key Research Avenues:

Polymer Synthesis: Utilizing this compound as a monomer in polycondensation reactions to synthesize polyesters, polyurethanes, or polycarbonates. The long aliphatic chain is expected to impart flexibility, hydrophobicity, and potentially enhance biodegradability compared to polymers derived from shorter diols mdpi.compittstate.eduresearchgate.netacs.orgacs.org.

"Short-Long" Polymer Architectures: Investigating the synthesis of "short-long" type polyesters, where this compound could be combined with shorter diacids or vice versa, to fine-tune material properties such as crystallinity, melting point, and mechanical strength pittstate.eduresearchgate.netacs.orgacs.org.

Biodegradable Materials: Developing novel biodegradable polymers using this compound as a building block. Research into the biodegradability of long-chain aliphatic polyesters indicates that chain length influences degradation rates, suggesting that polymers derived from this compound could offer tailored biodegradability profiles pittstate.eduacs.orgrsc.org.

Nanomaterial Applications: Exploring the self-assembly properties of this compound or its derivatives for applications in nanomaterials, such as creating ordered structures or functionalizing surfaces.

Table 1: Potential of Long-Chain Diols in Polyester Synthesis

| Example Diol Component | Example Diacid Component | Polymer Type | Potential Properties Imparted by Long Diol Chain |

| C2-C6 Diols (short) | C10-C16 Diacids (long) | Polyesters | PE-like crystal structure, rapid crystallization, ductile tensile behavior, higher melting temperature, tunable biodegradability pittstate.eduacs.orgacs.org |

| C2-C12 Diols | C12 Diacids | Polyesters | Crystalline materials, tunable melting points, good molecular weight, potential for biomass sourcing researchgate.net |

| This compound | Various Diacids | Polyesters | Enhanced hydrophobicity, increased flexibility, potential for improved biodegradability, PE-like characteristics mdpi.compittstate.eduresearchgate.netacs.orgacs.org |

| C4-C12 Diols (even) | Dimethyl Carbonate | Polycarbonates | Increased flexibility and crystallization with longer methylene (B1212753) units researchgate.net |

Cross-Disciplinary Investigations in Environmental and Biochemical Systems

Understanding the role and fate of this compound in various environmental and biochemical contexts is crucial for its responsible development and application. Its presence in natural systems and its potential impact on ecosystems warrant further investigation.

Key Research Avenues:

Biomarker Applications: Investigating the use of this compound and related long-chain diols as biomarkers for reconstructing past environmental conditions, such as sea surface temperatures or nutrient levels, in marine sediments copernicus.orgcopernicus.orgpnas.org.

Environmental Fate and Biodegradation: Studying the biodegradability and environmental persistence of this compound and materials derived from it. Research into the degradation pathways and rates in different environmental compartments (soil, water) will be essential pittstate.eduacs.orgrsc.orglookchem.com.

Biochemical Role in Organisms: Further elucidating the specific biochemical roles of this compound and its derivatives in organisms like Ochromonas danica, where it is found as a component of complex sulfolipids capes.gov.bracs.orgacs.orgnih.gov. This could reveal novel biological functions or pathways.

Ecotoxicological Studies: Conducting comprehensive studies on the potential ecotoxicity of this compound to assess its environmental impact, especially if produced or used on a large scale.

Advancements in Theoretical and Analytical Characterization

Precise characterization and a deep theoretical understanding are fundamental for optimizing the synthesis, processing, and application of this compound.

Key Research Avenues:

Advanced Spectroscopic and Chromatographic Techniques: Developing and applying high-resolution analytical methods, such as advanced NMR spectroscopy, mass spectrometry (e.g., GC-MS, LC-MS), and chromatography (e.g., HPLC, GC), for accurate identification, quantification, and purity assessment of this compound and its derivatives.

Computational Modeling: Employing theoretical methods, including density functional theory (DFT) and molecular dynamics simulations, to predict and understand the physical properties, reaction mechanisms, and interactions of this compound with other molecules or materials. This can guide experimental design and accelerate the discovery of new applications.

Structure-Property Relationship Studies: Systematically investigating how variations in the synthesis or processing of materials incorporating this compound influence their final properties. This includes understanding the impact of chain length, stereochemistry (if applicable), and co-monomer selection on material performance.

Process Analytical Technology (PAT): Integrating real-time analytical monitoring into synthesis and processing workflows to ensure product quality, optimize reaction conditions, and enable efficient process control, particularly in continuous manufacturing setups frontiersin.org.

By pursuing these interdisciplinary research avenues, the scientific community can unlock the full potential of this compound, leading to advancements in sustainable materials, biotechnology, and environmental science.

Q & A

Q. What are the optimal methodologies for synthesizing 1,14-Docosanediol with high purity, and how can researchers validate its structural integrity?

- Methodological Answer : Synthesis of this compound typically involves catalytic reduction of α,ω-diacids or diesters. For purity optimization, column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Structural validation requires FTIR (to confirm hydroxyl groups at ~3200–3600 cm⁻¹) and NMR spectroscopy (¹H NMR for terminal -CH₂OH protons at δ 3.5–3.7 ppm; ¹³C NMR for carbinol carbons at δ 60–70 ppm). Mass spectrometry (ESI-MS or MALDI-TOF) should confirm molecular weight (326.60 g/mol) .

- Validation : Compare spectral data with literature values and replicate synthesis under inert conditions to minimize oxidation byproducts .

Q. How should researchers address safety protocols when handling this compound in laboratory settings?

- Methodological Answer : While this compound lacks acute toxicity (NFPA health rating = 0), use PPE (gloves, goggles) to avoid skin/eye irritation. Ensure proper ventilation to prevent dust inhalation. Store in airtight containers away from strong oxidizers (e.g., peroxides) to avoid decomposition into CO/CO₂ .

- Emergency Protocols : For accidental exposure, rinse eyes with water for 15 minutes; consult safety data sheets (SDS) for spill management (mechanical collection, no solvents) .

Q. What analytical techniques are critical for quantifying this compound in complex mixtures?

- Methodological Answer : Use HPLC (C18 column, isocratic elution with methanol/water 70:30) for separation, coupled with evaporative light scattering detection (ELSD) for quantification. Calibrate with standards of known concentrations. For trace analysis, derivatize with BSTFA to enhance GC-MS sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Q. What experimental designs are suitable for investigating the biological activity of this compound in membrane dynamics?

- Methodological Answer :

- In vitro : Use Langmuir-Blodgett troughs to study monolayer formation at air-water interfaces, measuring surface pressure-area isotherms to assess lipid interaction.

- In vivo : Employ fluorescence microscopy with lipid-binding probes (e.g., Laurdan) to monitor membrane fluidity in cell cultures .

- Controls : Include negative controls (solvent-only) and reference compounds (e.g., cholesterol) to contextualize results .

Q. How can researchers reconcile discrepancies between computational predictions and experimental data on this compound’s hydrogen-bonding behavior?

Q. What strategies are recommended for integrating this compound into polymer matrices while maintaining thermal stability?

- Methodological Answer :

- Optimization : Conduct factorial DOE (design of experiments) to balance diol concentration and processing temperature .

Data Interpretation & Reporting

Q. How should researchers address anomalies in this compound’s crystallization patterns observed across replicate studies?

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity assays?

- Methodological Answer :

- Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values.

- Use survival analysis (Kaplan-Meier curves) for longitudinal studies, adjusting for censored data .

- Reporting : Include confidence intervals and p-values in tables (Roman numerals, per APA guidelines) .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility when publishing this compound-related findings?

- Methodological Answer :

Q. What ethical guidelines apply to studies involving this compound in biomedical research?

- Methodological Answer :

- For human cell lines, obtain IRB approval and document informed consent.

- Follow ICH M14 guidelines for pharmacoepidemiological studies, including bias minimization through propensity score matching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.